3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA
Beschreibung
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA is a synthetic organic compound with the molecular formula C16H15BrClN3O2S and a molecular weight of 428.7 g/mol. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties.
Eigenschaften
Molekularformel |
C16H15BrClN3O2S |
|---|---|
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H15BrClN3O2S/c1-10-6-13(18)2-3-14(10)23-5-4-20-16(24)21-15(22)11-7-12(17)9-19-8-11/h2-3,6-9H,4-5H2,1H3,(H2,20,21,22,24) |
InChI-Schlüssel |
NYRDSBCEPAYIIU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=S)NC(=O)C2=CC(=CN=C2)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=S)NC(=O)C2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 4-chloro-2-methylphenol: This is achieved through the chlorination of 2-methylphenol.
Formation of 2-(4-chloro-2-methylphenoxy)ethylamine: This involves the reaction of 4-chloro-2-methylphenol with ethylene oxide, followed by amination.
Synthesis of the final compound: The intermediate 2-(4-chloro-2-methylphenoxy)ethylamine is then reacted with 5-bromo-2-chloronicotinoyl chloride in the presence of a base to form the final product.
Analyse Chemischer Reaktionen
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA include:
5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: This compound shares the bromine and chlorine atoms but differs in its overall structure and applications.
Nicotinamide derivatives: Other nicotinamide derivatives may have similar core structures but differ in their substituents, leading to different chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
